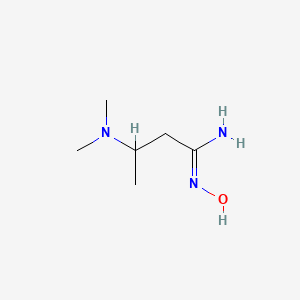
3-(dimethylamino)-N'-hydroxybutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N’-hydroxybutanimidamide is an organic compound that features both an amine and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N’-hydroxybutanimidamide typically involves the reaction of dimethylamine with butanimidamide under controlled conditions. One common method includes the use of dimethylamine and butanimidamide in the presence of a suitable solvent and catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(dimethylamino)-N’-hydroxybutanimidamide may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amides and amines .
Scientific Research Applications
3-(dimethylamino)-N’-hydroxybutanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N’-hydroxybutanimidamide exerts its effects involves interactions with specific molecular targets. The amine and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N-dimethylaminopropylamine
- N,N-dimethylaminoethylamine
- N,N-dimethylaminobutylamine
Uniqueness
What sets 3-(dimethylamino)-N’-hydroxybutanimidamide apart from these similar compounds is the presence of both an amine and a hydroxyl group, which provides unique reactivity and potential for forming diverse chemical derivatives. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(dimethylamino)-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-5(9(2)3)4-6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8) |
InChI Key |
CWFPWVOUUKFEDS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=N/O)/N)N(C)C |
Canonical SMILES |
CC(CC(=NO)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B13231896.png)
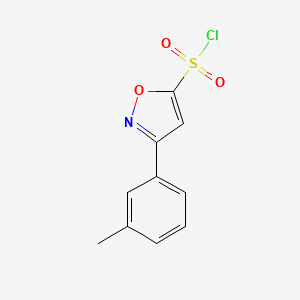
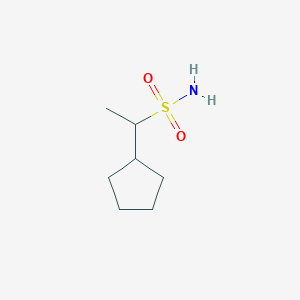


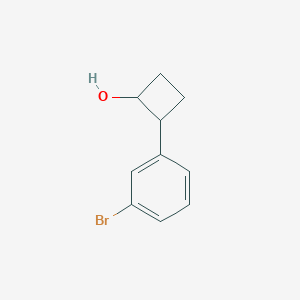
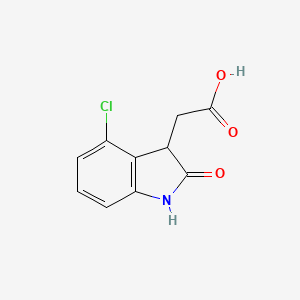
![2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13231958.png)
![1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231960.png)
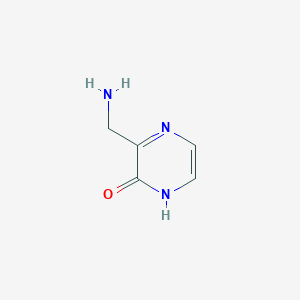
![4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole](/img/structure/B13231966.png)
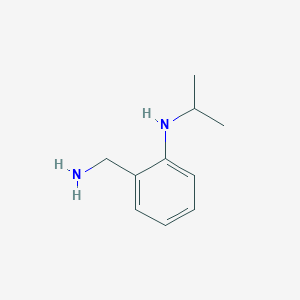
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231982.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231989.png)
